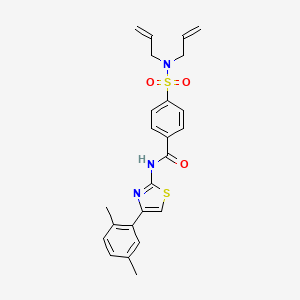

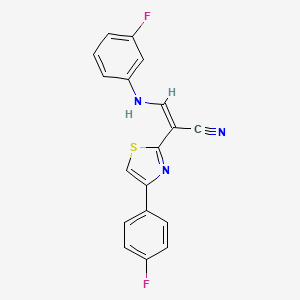

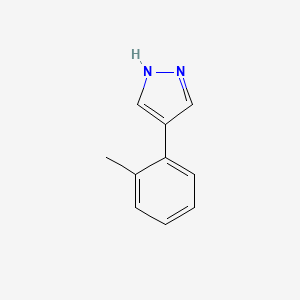

4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activity, which can provide context for the analysis of similar compounds. Benzamides are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, anticancer, and antifungal properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of appropriate pharmacophores to a benzamide scaffold. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized by reacting substituted benzohydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . These methods suggest that the synthesis of the compound may also involve green chemistry techniques or microwave-assisted processes.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the structure, as was done for some N,N-dimethylamino benzamide derivatives . These techniques would likely be applicable in analyzing the molecular structure of "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of related compounds and their biological evaluations . These reactions are typically aimed at enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their biological applications. The papers do not provide specific data on these properties for the compound . However, computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these compounds . Such studies would be relevant for "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide" to predict its oral drug-like properties.

Wissenschaftliche Forschungsanwendungen

Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity

Research by Saito et al. (2022) explored a compound with a similar aminothiazole scaffold, which showed potential as a co-adjuvant to enhance immune responses via intracellular Ca2+ elevation. This compound activated major mitogen-activated protein kinases without directly interacting with common kinases, phosphatases, or pattern recognition receptors, indicating a unique mechanism of action (Saito et al., 2022).

Synthesis and Activity of Benzamide NSAIDs Based on Thiazole

Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole, showing anti-inflammatory activity. This research highlights the potential of thiazole derivatives in developing non-steroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Anticancer Evaluation of Benzamide Derivatives

Ravinaik et al. (2021) synthesized a series of benzamide derivatives, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating notable anticancer activity against various cancer cell lines. This indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Synthesis and Antimicrobial Evaluation

Chawla (2016) discussed the synthesis of thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, and their antimicrobial activity. This study emphasizes the role of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).

Synthesis of Thiazole Derivatives as Antimicrobial Agents

Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity, underscoring the importance of such compounds in combating microbial infections (Bikobo et al., 2017).

Antifungal Applications of Benzamide Derivatives

Narayana et al. (2004) explored the antifungal activity of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, illustrating the potential of such compounds in developing antifungal medications (Narayana et al., 2004).

Eigenschaften

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-22(16-31-24)21-15-17(3)7-8-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAXIPNZAUXYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

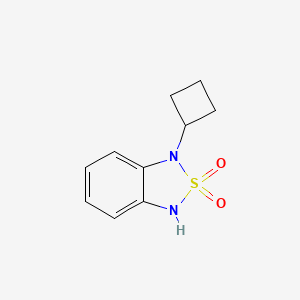

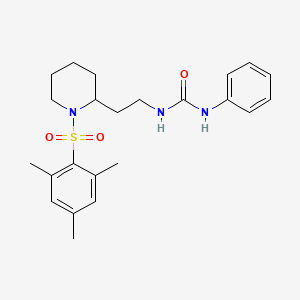

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

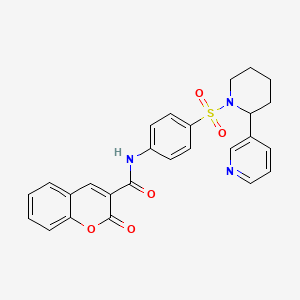

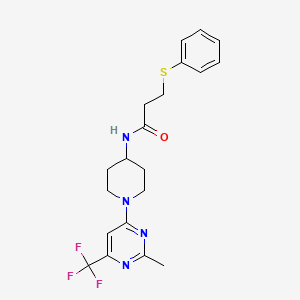

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

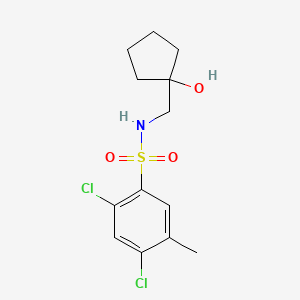

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)